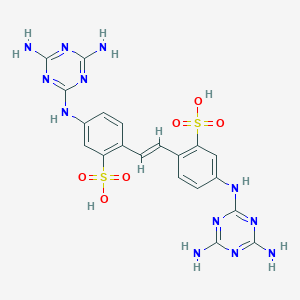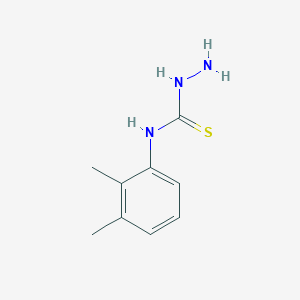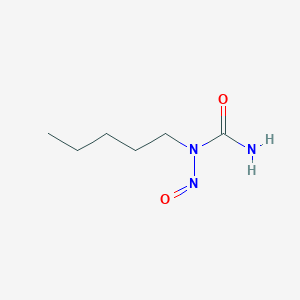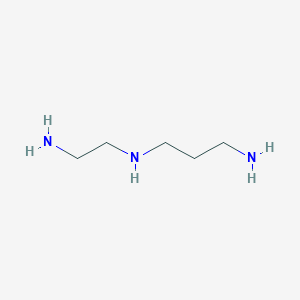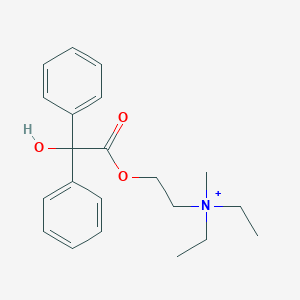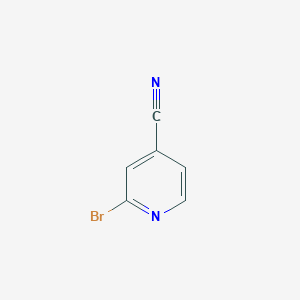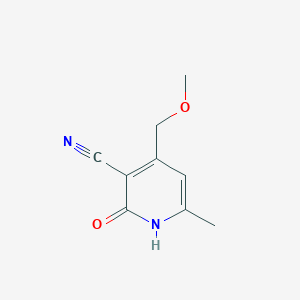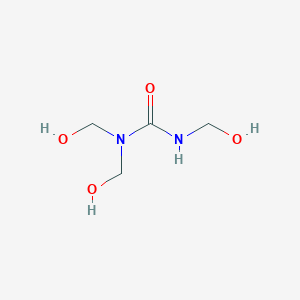![molecular formula C5H5N5 B076650 1-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 13114-11-9](/img/structure/B76650.png)
1-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has a unique structure that makes it an attractive candidate for various research purposes.
Mécanisme D'action
The mechanism of action of 1-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine is not well understood. However, studies have shown that this compound can bind to various proteins, including enzymes and receptors, and modulate their activity. This property makes it an attractive candidate for drug discovery, as it can potentially target specific proteins involved in disease pathways.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine are still being studied. However, studies have shown that this compound can affect various cellular processes, including cell proliferation, apoptosis, and migration. Additionally, it has been shown to modulate the activity of various enzymes and receptors, including G protein-coupled receptors and kinases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine in lab experiments is its unique structure, which allows for the modification of its chemical properties. This property makes it a versatile compound that can be used in various research applications. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research and development of 1-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine. One potential direction is the development of new drugs based on this compound. The unique structure of 1-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine allows for the modification of its chemical properties, which can lead to the development of new drugs with improved efficacy and reduced toxicity. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in various research fields.
Méthodes De Synthèse
The synthesis of 1-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine involves the reaction of 5-amino-1-methyl-1H-tetrazole with ethyl propiolate in the presence of a catalyst. The reaction proceeds through a cycloaddition reaction, forming the triazole ring. The resulting compound is then treated with hydrochloric acid to remove the ethyl ester group, yielding 1-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine.
Applications De Recherche Scientifique
1-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine has been used in various scientific research applications. One of its most common uses is as a scaffold in drug discovery. The unique structure of this compound allows for the modification of its chemical properties, which can lead to the development of new drugs with improved efficacy and reduced toxicity. Additionally, 1-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine has been used in the development of fluorescent probes for imaging biological systems.
Propriétés
Numéro CAS |
13114-11-9 |
|---|---|
Nom du produit |
1-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine |
Formule moléculaire |
C5H5N5 |
Poids moléculaire |
135.13 g/mol |
Nom IUPAC |
1-methyltriazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C5H5N5/c1-10-4-2-6-3-7-5(4)8-9-10/h2-3H,1H3 |
Clé InChI |
ZLKFIEOFYXSNAN-UHFFFAOYSA-N |
SMILES |
CN1C2=CN=CN=C2N=N1 |
SMILES canonique |
CN1C2=CN=CN=C2N=N1 |
Synonymes |
1H-1,2,3-Triazolo[4,5-d]pyrimidine, 1-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



